molecular formula C7H6BrNO2 B3050565 2(1H)-Pyridone, 3-(bromoacetyl)- CAS No. 27038-46-6

2(1H)-Pyridone, 3-(bromoacetyl)-

Cat. No.: B3050565
CAS No.: 27038-46-6
M. Wt: 216.03
InChI Key: DAAKHIPOICBEDV-UHFFFAOYSA-N
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Description

2(1H)-Pyridone, 3-(bromoacetyl)- is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by a pyridone ring substituted with a bromoacetyl group at the third position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

2(1H)-Pyridone, 3-(bromoacetyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.

Safety and Hazards

The safety data sheet for “2(1H)-Pyridone, 3-(bromoacetyl)-” indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for “2(1H)-Pyridone, 3-(bromoacetyl)-” could involve further exploration of its synthesis, chemistry, and applications. There is potential for its use in the synthesis of various bioactive heterocyclic scaffolds, making it an important component in drug discovery . Additionally, its use in the detection of different bioactive elements and various environmental pollutants could be further explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridone, 3-(bromoacetyl)- typically involves the bromination of 3-acetylpyridone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 2(1H)-Pyridone, 3-(bromoacetyl)- can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridone, 3-(bromoacetyl)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups to form heterocyclic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols in the presence of a base such as triethylamine or sodium hydroxide.

    Condensation Reactions: Reagents like malononitrile, ethyl cyanoacetate, and other active methylene compounds in the presence of a base like piperidine or pyridine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridone derivatives.

    Condensation Reactions: Formation of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles.

    Oxidation and Reduction: Formation of oxidized or reduced pyridone derivatives.

Comparison with Similar Compounds

    3-(Bromoacetyl)coumarin: Similar in structure but contains a coumarin ring instead of a pyridone ring.

    3-(Bromoacetyl)indole: Contains an indole ring instead of a pyridone ring.

    3-(Bromoacetyl)quinoline: Contains a quinoline ring instead of a pyridone ring.

Uniqueness: 2(1H)-Pyridone, 3-(bromoacetyl)- is unique due to its specific substitution pattern and the presence of the pyridone ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-(2-bromoacetyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-6(10)5-2-1-3-9-7(5)11/h1-3H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKHIPOICBEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664406
Record name 3-(Bromoacetyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27038-46-6
Record name 3-(Bromoacetyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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